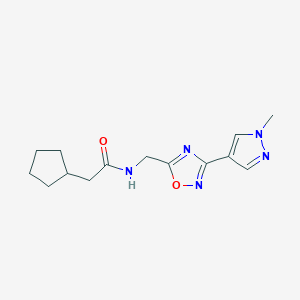

2-cyclopentyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-cyclopentyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O2/c1-19-9-11(7-16-19)14-17-13(21-18-14)8-15-12(20)6-10-4-2-3-5-10/h7,9-10H,2-6,8H2,1H3,(H,15,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJTYUFHJIWPHGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CC3CCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-cyclopentyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a complex organic compound that features a cyclopentyl group and a pyrazole ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an allosteric modulator of G protein-coupled receptors (GPCRs) and its implications in various therapeutic areas.

Chemical Structure and Properties

The chemical structure of 2-cyclopentyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | 2-cyclopentyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide |

| Molecular Formula | C15H20N4O2 |

| Molecular Weight | 288.35 g/mol |

| CAS Number | 2034290-93-0 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including GPCRs. GPCRs are critical in mediating various physiological responses and are significant targets for drug development. The compound's structure suggests it may act as an allosteric modulator, enhancing or inhibiting receptor activity through conformational changes.

Pharmacological Implications

Research indicates that compounds similar to 2-cyclopentyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide exhibit potential in treating conditions such as:

- CNS Disorders: Allosteric modulators of GPCRs have shown promise in managing multiple central nervous system disorders .

Study on GPCR Modulation

A study published in PubMed explored the development of allosteric modulators targeting GPCRs. It highlighted the potential utility of similar compounds in treating CNS disorders, emphasizing their role in modulating receptor activity without directly competing with agonists .

Antifungal Activity

Another research effort focused on pyrazole derivatives demonstrated that compounds containing pyrazole rings exhibited significant antifungal activity against various species. The presence of specific functional groups was correlated with enhanced biological activity .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of related compounds:

| Compound Name | Biological Activity |

|---|---|

| 2-cyclopentyl-N-(3-(1-methylpyrazol-4-yl)methyl)acetamide | Potential CNS modulator |

| 2-cyclopentyl-N-(2-(1-methylpyrazol-4-yl)pyridin-3-yl)methyl)acetamide | Antifungal properties observed |

| 2-cyclopentyl-N-(3-(pyrazolyl)pyridin)acetamide | Inhibitory effects on specific enzymes |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on shared motifs: 1,2,4-oxadiazole cores , pyrazole/pyrimidine substituents , and acetamide side chains . Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogs

Key Observations

Structural Diversity :

- The target compound’s cyclopentyl-acetamide group distinguishes it from analogs with aryloxy (e.g., 11as) or alkyl (e.g., isopropyl in ) substituents. This may enhance steric bulk and alter binding pocket interactions.

- Pyrazole vs. Pyrimidine : While the target uses a 1-methylpyrazole, the CFTR-focused analog in incorporates a pyrimidine ring, likely altering hydrogen-bonding capacity and target selectivity.

Synthesis and Purity :

- Yields for analogs vary (e.g., 47% in ), but the target’s synthesis details are unspecified.

- High HPLC purity (>99%) and defined isomer ratios (e.g., 4:1 in 11as ) suggest robust synthetic protocols for oxadiazole-acetamide derivatives.

Biological Relevance: Analogs in demonstrated proteasome inhibitory activity, implying the oxadiazole-acetamide scaffold’s versatility in targeting enzyme active sites.

Physicochemical Properties :

- Melting Points : Analogs with aromatic substituents (e.g., 11as, 12b) exhibit higher melting points (97–120°C) compared to aliphatic derivatives, suggesting stronger crystalline packing.

- Isomerism : Observed isomer ratios (e.g., 4:1 in 11as) may arise from restricted rotation around the oxadiazole-acetamide bond, impacting conformational stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.